Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of benzothiazole derivatives, including Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate, can be achieved through several synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of aniline derivatives with diazonium salts.
Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This method accelerates the reaction process and increases yield.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Benzothiazole derivatives, including Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate, have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Arylbenzothiazoles: Known for their anti-cancer and anti-microbial activities.
Benzoxazoles: Similar structure but with an oxygen atom instead of sulfur, used in pharmaceuticals and dyes.
Thiazoles: Lack the fused benzene ring, used in the synthesis of various bioactive compounds.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C27H23N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
benzyl 2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H23N3O4S/c1-17-7-12-21-23(15-17)35-26(29-21)19-8-10-20(11-9-19)28-25(32)22-13-14-24(31)30(22)27(33)34-16-18-5-3-2-4-6-18/h2-12,15,22H,13-14,16H2,1H3,(H,28,32) |
InChI Key |
QQWQGAOKEWKXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(=O)N4C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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